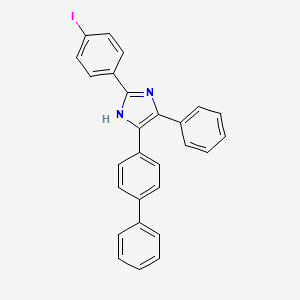![molecular formula C19H22O4 B5196982 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that it may act as an agonist or antagonist at certain receptors in the central nervous system, including the dopamine and serotonin receptors. It has also been suggested that it may modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects on different biological systems may be complex and difficult to predict.
Direcciones Futuras
There are several future directions for research on 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different biological systems, including the immune system and the cardiovascular system. In addition, it may be useful to investigate its potential as a tool for studying the mechanisms of neurotransmission and enzyme activity.
Métodos De Síntesis
The synthesis of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-(3,4-dimethylphenoxy)propyl bromide in the presence of a base. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of around 80-100°C. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In biochemistry, it has been studied for its interactions with proteins and enzymes, including its potential as an enzyme inhibitor.
Propiedades
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-5-7-17(11-15(14)2)22-9-4-10-23-18-8-6-16(13-20)12-19(18)21-3/h5-8,11-13H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLZTIPKOVKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5196912.png)

![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![2'-allyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5196939.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)
![9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5196962.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5196964.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5196977.png)
![7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)